

Comparative ^1H and ^{13}C NMR Spectral Analysis of 4-Bromo-2-nitrobenzaldehyde

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Compound of Interest

Compound Name: 4-Bromo-2-nitrobenzaldehyde

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A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of **4-Bromo-2-nitrobenzaldehyde** through Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative analysis against structurally related alternatives.

This guide provides a comprehensive analysis of the ^1H and ^{13}C NMR spectra of **4-Bromo-2-nitrobenzaldehyde**, a key aromatic building block in organic synthesis. The interpretation of its spectral features is presented alongside a comparative study with benzaldehyde, 4-bromobenzaldehyde, and 2-nitrobenzaldehyde. This juxtaposition allows for a deeper understanding of the influence of bromo and nitro substituents on the chemical environment of the aromatic ring and the aldehyde functionality.

^1H and ^{13}C NMR Spectral Data Comparison

The following tables summarize the experimental ^1H and ^{13}C NMR spectral data for **4-Bromo-2-nitrobenzaldehyde** and its selected analogues. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H NMR Spectral Data Comparison (Solvent: CDCl_3)

Compound	Aldehyde Proton (CHO) δ (ppm), Multiplicity	Aromatic Protons δ (ppm), Multiplicity, J (Hz)
4-Bromo-2-nitrobenzaldehyde	10.42 (s, 1H)	8.28 (d, J = 2.0 Hz, 1H, H-3), 8.01 (dd, J = 8.4, 2.0 Hz, 1H, H-5), 7.78 (d, J = 8.4 Hz, 1H, H-6)
Benzaldehyde ^[1] ^[2]	10.01 (s, 1H)	7.86 (d, J = 8.0 Hz, 2H, H-2, H-6), 7.61 (t, 1H, H-4), 7.51 (t, 2H, H-3, H-5)
4-Bromobenzaldehyde ^[3] ^[4]	9.99 (s, 1H)	7.82 (d, J = 8.4 Hz, 2H, H-2, H-6), 7.71 (d, J = 8.4 Hz, 2H, H-3, H-5)
2-Nitrobenzaldehyde ^[5]	10.42 (s, 1H)	8.12 (d, 1H), 7.96 (d, 1H), 7.81 (t, 1H), 7.78 (t, 1H)

Table 2: ^{13}C NMR Spectral Data Comparison (Solvent: CDCl_3)

Compound	Aldehyde Carbon (CHO) δ (ppm)	Aromatic Carbons δ (ppm)
4-Bromo-2-nitrobenzaldehyde	187.5	152.3 (C-2), 137.5 (C-5), 134.2 (C-1), 131.8 (C-6), 128.9 (C-4), 125.7 (C-3)
Benzaldehyde ^[1] ^[6]	192.4	136.4 (C-1), 134.5 (C-4), 129.7 (C-2, C-6), 129.0 (C-3, C-5)
4-Bromobenzaldehyde	191.1	135.2 (C-1), 132.4 (C-3, C-5), 130.9 (C-2, C-6), 129.8 (C-4)
2-Nitrobenzaldehyde ^[5]	190.0	150.0 (C-2), 134.0 (C-4), 132.5 (C-6), 130.5 (C-5), 128.0 (C-1), 124.0 (C-3)

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality ^1H and ^{13}C NMR spectra of small organic molecules like **4-Bromo-2-nitrobenzaldehyde** is outlined below.

1. Sample Preparation:

- Weigh approximately 10-20 mg of the solid sample of **4-Bromo-2-nitrobenzaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Ensure complete dissolution by gentle vortexing.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

- The spectra are acquired on a 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
- The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the magnetic field homogeneity.
- For ^1H NMR, a standard single-pulse experiment is used. Key acquisition parameters include a spectral width of approximately 16 ppm, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 32 scans are accumulated to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse program (e.g., zgpg30) is employed. A spectral width of about 240 ppm, a 30-degree pulse angle, and a relaxation delay of 2 seconds are typical parameters. A larger number of scans (e.g., 1024 or more) is generally required to obtain adequate signal-to-noise due to the low natural abundance of the ^{13}C isotope.

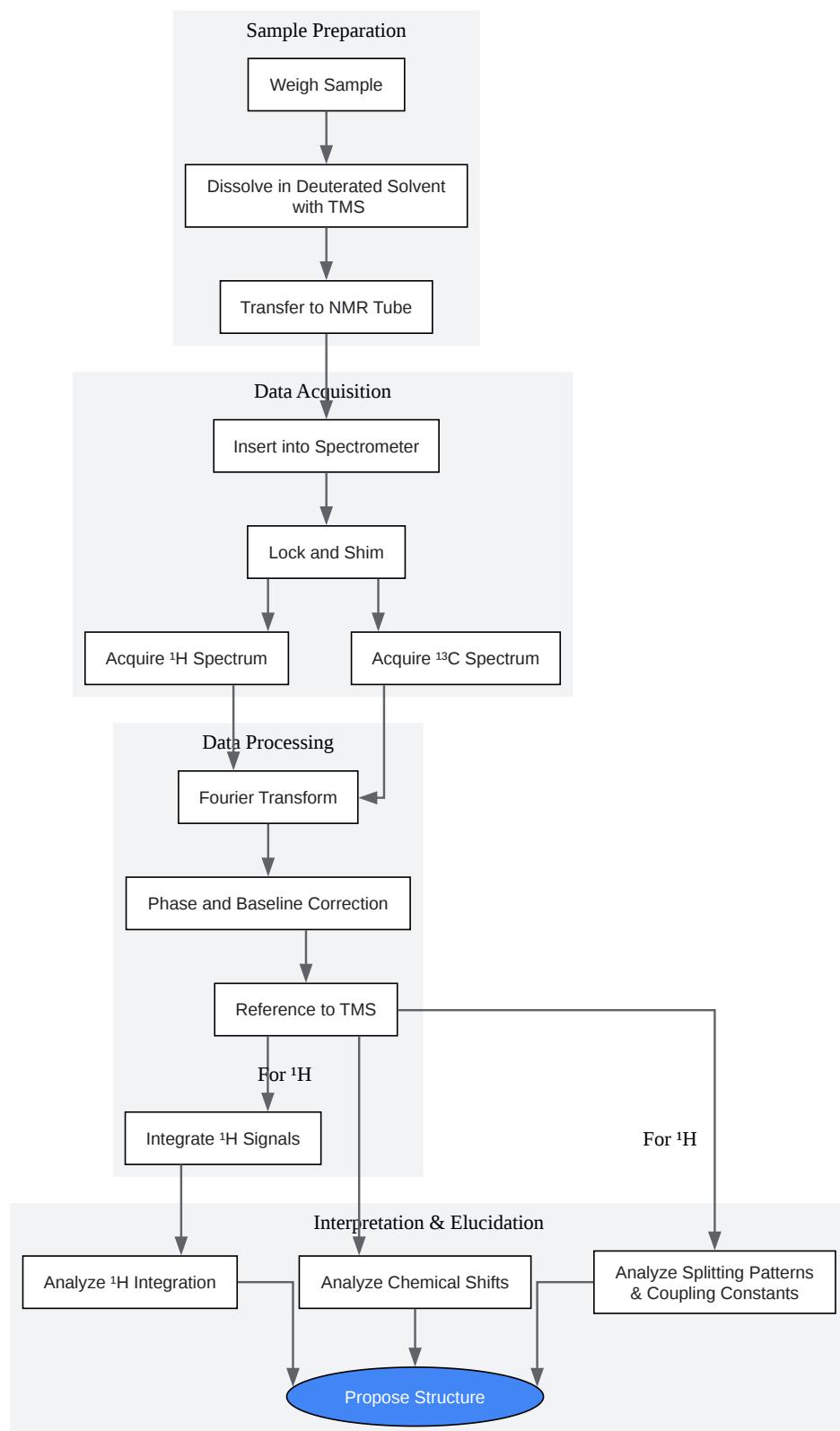
3. Data Processing:

- The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum.

- Phase correction (zero- and first-order) is applied to ensure all peaks have a pure absorption lineshape.
- Baseline correction is performed to obtain a flat baseline.
- The chemical shift axis is referenced to the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.
- For ^1H spectra, signal integration is performed to determine the relative number of protons corresponding to each resonance.

Logical Workflow for NMR Spectral Analysis

The process of analyzing NMR spectra to elucidate a chemical structure follows a logical progression, as illustrated in the diagram below.

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Caption: Workflow for NMR Spectral Analysis.

Interpretation and Comparative Analysis

Aldehyde Proton (^1H NMR): The aldehyde proton of **4-Bromo-2-nitrobenzaldehyde** appears as a sharp singlet at a significantly downfield chemical shift of 10.42 ppm. This pronounced deshielding is attributed to the strong electron-withdrawing nature of both the ortho-nitro group and the aldehyde's own carbonyl group. In comparison, the aldehyde proton of benzaldehyde resonates at 10.01 ppm[1][2]. The presence of a bromine atom at the para position in 4-bromobenzaldehyde has a minor effect, with the aldehyde proton appearing at 9.99 ppm[3][4]. Interestingly, the aldehyde proton of 2-nitrobenzaldehyde also appears at 10.42 ppm, indicating that the ortho-nitro group is the dominant factor in deshielding this proton.

Aromatic Protons (^1H NMR): The aromatic region of **4-Bromo-2-nitrobenzaldehyde** displays three distinct signals, consistent with its trisubstituted pattern. The proton at the 3-position (H-3), situated between the nitro and aldehyde groups, is the most deshielded, appearing as a doublet at 8.28 ppm with a small meta-coupling constant. The proton at the 5-position (H-5) is observed as a doublet of doublets at 8.01 ppm, showing both ortho and meta couplings. The proton at the 6-position (H-6) appears as a doublet at 7.78 ppm due to ortho-coupling with H-5. This complex splitting pattern is a direct consequence of the unsymmetrical substitution. In contrast, the more symmetrical benzaldehyde and 4-bromobenzaldehyde exhibit simpler patterns in their aromatic regions[1][2][3][4].

Aldehyde Carbon (^{13}C NMR): The aldehyde carbon of **4-Bromo-2-nitrobenzaldehyde** resonates at approximately 187.5 ppm. This is upfield compared to benzaldehyde (192.4 ppm) and 4-bromobenzaldehyde (191.1 ppm). The electron-withdrawing nitro group at the ortho position significantly influences the electronic environment of the aldehyde carbon.

Aromatic Carbons (^{13}C NMR): The six aromatic carbons of **4-Bromo-2-nitrobenzaldehyde** are all chemically non-equivalent and give rise to six distinct signals. The carbon bearing the nitro group (C-2) is significantly deshielded and appears at 152.3 ppm. The other carbon signals are assigned based on established substituent effects and 2D NMR correlation experiments. The substitution pattern and the electronic effects of the bromo and nitro groups lead to a unique fingerprint in the ^{13}C NMR spectrum, allowing for unambiguous identification of the compound.

In conclusion, the ^1H and ^{13}C NMR spectra of **4-Bromo-2-nitrobenzaldehyde** provide detailed structural information that is readily interpretable through the analysis of chemical shifts, coupling constants, and splitting patterns. The comparative analysis with related

benzaldehydes highlights the significant electronic and steric influences of the bromo and nitro substituents on the magnetic environment of the nuclei within the molecule. This guide serves as a valuable resource for the accurate identification and characterization of this important synthetic intermediate.

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